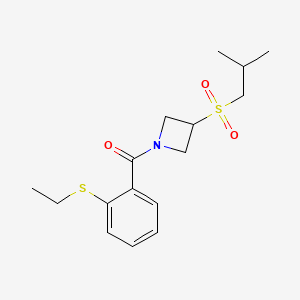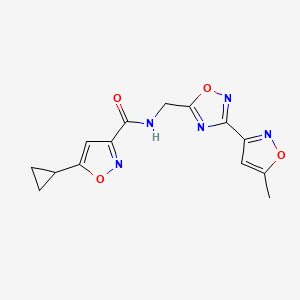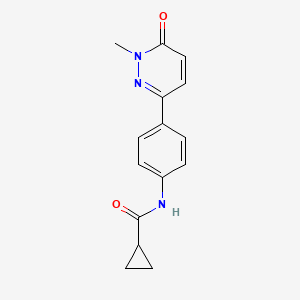
DACN(Tos,Ns)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-nitrobenzenesulfonyl)-N’-(p-toluenesulfonyl)-4,8-diazacyclononyne, commonly known as DACN(Tos,Ns), is a compound featuring a cyclic alkyne group. This compound is notable for its high reactivity in cycloaddition reactions, particularly strain-promoted azide-alkyne cycloadditions (SPAAC). DACN(Tos,Ns) is widely used in click chemistry due to its unique bent structure and high thermal and chemical stability .
Métodos De Preparación
DACN(Tos,Ns) can be synthesized through a multi-step processThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
DACN(Tos,Ns) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: DACN(Tos,Ns) is highly reactive in strain-promoted azide-alkyne cycloadditions (SPAAC), forming stable triazole products
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to cycloaddition and substitution reactions.
Common reagents used in these reactions include azides for cycloaddition, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically triazoles, substituted derivatives, and oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
DACN(Tos,Ns) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of DACN(Tos,Ns) primarily involves its high reactivity in cycloaddition reactions. The cyclic alkyne group within the compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages. This reactivity is attributed to the electronic and steric characteristics of the substituents as well as the structural strain within the ring . The molecular targets and pathways involved include azides and other reactive groups that participate in click chemistry reactions .
Comparación Con Compuestos Similares
DACN(Tos,Ns) is unique compared to other similar compounds due to its high thermal and chemical stability, along with its comparable click reactivity. Similar compounds include:
Cyclooctynes: These compounds also participate in SPAAC but generally have lower stability compared to DACN(Tos,Ns).
Other Diazacyclononynes: Variants of DACN with different substituents, such as DACN(Tos2) and DACN(Tos,Suc-NHS), exhibit similar reactivity but may differ in their specific applications and stability .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-17-9-11-18(12-10-17)30(26,27)21-13-4-5-14-22(16-6-15-21)31(28,29)20-8-3-2-7-19(20)23(24)25/h2-3,7-12H,6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCTXUMNSSJWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)




![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)

![6-(3,4-dimethoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2826796.png)



